Ethyl 4-oxotetrahydrothiophene-3-carboxylate
Overview
Description
Ethyl 4-oxotetrahydrothiophene-3-carboxylate is a chemical compound with the CAS Number: 78647-31-1 . It has a molecular weight of 174.22 and its IUPAC name is ethyl 4-oxotetrahydro-3-thiophenecarboxylate . It is typically stored in a dry environment at 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H10O3S/c1-2-10-7(9)5-3-11-4-6(5)8/h5H,2-4H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a flash point of 122.5°C .Scientific Research Applications
Synthesis Applications
Synthesis of Thieno[3,4-d]pyrimidines : Ethyl 4-oxotetrahydrothiophene-3-carboxylate is used in synthesizing thieno[3,4-d]pyrimidines, which are important in the development of various pharmaceuticals and agrochemicals. The reactions of ethyl 3-amino-4-carbamoyl-5-methylthiophene-2-carboxylate with 1,3-dicarbonyl compounds result in the formation of ethyl 5-methyl-4-oxo-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylates (Ryndina et al., 2002).
Gewald Synthesis of 2-Aminothiophenes : In the one-pot Gewald reaction, this compound is used to synthesize 2-aminothiophenes. This process involves the reaction of ethyl cyanoacetate and elemental sulfur in the presence of morpholinium acetate, leading to the production of 2-aminothiophene-3-carboxylates (Tormyshev et al., 2006).
Thorpe Reaction for 3-Aminothiophene-2-carboxylates : this compound is a key compound in the Thorpe reaction, which is used for synthesizing 3-aminothiophene-2-carboxylates. This reaction utilizes phase transfer catalysis, an eco-friendly technique, to produce these compounds from 3-hydroxy-2-arylacrylonitriles and thioglycolates (Shah, 2011).
Dye and Photodetector Applications
Synthesis of Disperse Dyes : this compound is involved in the synthesis of disperse dyes for dyeing polyester and nylon fabrics. These dyes exhibit good levelness and fastness properties (Abolude et al., 2021).
Polymer Photodetectors : Modified versions of this compound are used in conjugated polymers to enhance the sensitivity of polymer photodetectors. These detectors can cover a photoresponse range from UV to NIR and are crucial in the development of advanced optical devices (Zhang et al., 2015).
Chemical Stability and Corrosion Inhibition Applications
Complex Formation Studies : this compound compounds are studied for their complex formation abilities with metals like Cu, Co, and Ni. Understanding their acid-base properties, solubility, and chemical stability contributes to the development of new materials and pharmaceuticals (Chekanova et al., 2014).
Corrosion Inhibition : Derivatives of this compound are explored as corrosion inhibitors for mild steel in acidic environments. Their efficiency in protecting metal surfaces from corrosion is a key area of interest in industrial applications (Haque et al., 2018).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Properties
IUPAC Name |
ethyl 4-oxothiolane-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3S/c1-2-10-7(9)5-3-11-4-6(5)8/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZHUDGRHVZVTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CSCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20309744 | |
Record name | Ethyl 4-oxotetrahydrothiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20309744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78647-31-1 | |
Record name | 78647-31-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215273 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 4-oxotetrahydrothiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20309744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 4-oxothiolane-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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